2-hydroxy-N'-[(E)-quinolin-4-ylmethylidene]benzohydrazide
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Overview
Description
2-hydroxy-N-[(E)-quinolin-4-ylmethylideneamino]benzamide is a complex organic compound that belongs to the class of quinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-N-[(E)-quinolin-4-ylmethylideneamino]benzamide typically involves the condensation of 2-hydroxybenzamide with quinoline-4-carbaldehyde under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or microwave-assisted synthesis, to enhance yield and reduce reaction time. These methods are designed to meet the demands of large-scale production while maintaining the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-hydroxy-N-[(E)-quinolin-4-ylmethylideneamino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring and the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Major Products
The major products formed from these reactions include quinoline N-oxide derivatives, reduced amine derivatives, and various substituted quinoline and benzamide compounds .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with unique properties, such as fluorescence and photostability
Mechanism of Action
The mechanism of action of 2-hydroxy-N-[(E)-quinolin-4-ylmethylideneamino]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various enzymes and receptors, inhibiting their activity and disrupting cellular processes.
Pathways Involved: It affects multiple signaling pathways, including those involved in cell proliferation, apoptosis, and immune response
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: Known for their antimicrobial and anticancer activities.
Quinoline derivatives: Widely studied for their diverse biological activities and therapeutic potential
Uniqueness
2-hydroxy-N-[(E)-quinolin-4-ylmethylideneamino]benzamide stands out due to its unique combination of a quinoline ring and a benzamide moiety, which imparts distinct chemical and biological properties. This structural uniqueness allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C17H13N3O2 |
---|---|
Molecular Weight |
291.30 g/mol |
IUPAC Name |
2-hydroxy-N-[(E)-quinolin-4-ylmethylideneamino]benzamide |
InChI |
InChI=1S/C17H13N3O2/c21-16-8-4-2-6-14(16)17(22)20-19-11-12-9-10-18-15-7-3-1-5-13(12)15/h1-11,21H,(H,20,22)/b19-11+ |
InChI Key |
ULFBABPETWHPDV-YBFXNURJSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C=N/NC(=O)C3=CC=CC=C3O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C=NNC(=O)C3=CC=CC=C3O |
solubility |
8.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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